N-tert-butoxycarbonyl-L-phenylglycine: A Technical Guide for Researchers
N-tert-butoxycarbonyl-L-phenylglycine: A Technical Guide for Researchers
CAS Number: 2900-27-8
This in-depth technical guide provides comprehensive information on N-tert-butoxycarbonyl-L-phenylglycine (Boc-L-phenylglycine), a critical building block for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, synthesis, applications in peptide synthesis, and methods for its analysis, with a special focus on addressing the challenge of racemization.
Chemical Properties
N-tert-butoxycarbonyl-L-phenylglycine is a white to off-white crystalline powder.[1] It is an alpha-amino acid derivative where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental in peptide synthesis, rendering the amino group unreactive to coupling conditions while being readily removable under specific acidic conditions.[2]
| Property | Value | Reference |
| CAS Number | 2900-27-8 | [1] |
| Molecular Formula | C₁₃H₁₇NO₄ | [1] |
| Molecular Weight | 251.28 g/mol | |
| Melting Point | 83-107 °C | [1] |
| Appearance | White to off-white powder | [1] |
| Purity | ≥ 98.50% (HPLC) | [1] |
| Optical Rotation | [α]D²⁵ = +135.0 ± 4.5º (c=1% in MeOH) | [1] |
| Synonyms | N-Boc-L-phenylglycine, Boc-Phg-OH, (S)-Boc-2-aminophenylacetic acid | [1] |
Synthesis and Purification
The most common method for the synthesis of N-Boc-L-phenylglycine involves the reaction of L-phenylglycine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions. The purification is typically achieved through crystallization.
Experimental Protocol: Synthesis of N-tert-butoxycarbonyl-L-phenylglycine
Materials:
-
L-phenylglycine
-
Sodium Bicarbonate (NaHCO₃)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dioxane
-
Water
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
n-Hexane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve L-phenylglycine in an aqueous solution of sodium bicarbonate to achieve a pH ≥ 10.[3]
-
To this solution, add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise over several hours while stirring vigorously. The reaction is typically conducted at room temperature.[3]
-
After the reaction is complete (monitored by TLC), extract the reaction mixture with n-hexane to remove any unreacted (Boc)₂O and other impurities.[3]
-
Carefully acidify the aqueous layer to a pH of approximately 3 using dilute hydrochloric acid. This will precipitate the N-Boc-L-phenylglycine.
-
Extract the product into ethyl acetate.[3]
-
Wash the combined organic layers with brine until neutral, and then dry over anhydrous sodium sulfate.[3]
-
Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product as an oil or solid.[3]
-
For purification, dissolve the crude product in a minimal amount of a suitable solvent and induce crystallization by adding a non-polar solvent like n-hexane.[3][4]
-
Collect the crystalline product by filtration, wash with cold n-hexane, and dry under vacuum.[4]
Applications in Peptide Synthesis
N-Boc-L-phenylglycine is a cornerstone in Solid-Phase Peptide Synthesis (SPPS), a technique that has revolutionized the synthesis of peptides for research and therapeutic purposes. The Boc protecting group allows for a stepwise and controlled assembly of amino acids on a solid support. Phenylglycine and its derivatives are important components of various antimicrobial peptides and peptidic inhibitors targeting viral proteases.[1][5]
Boc-Strategy Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the general workflow of SPPS using the Boc protection strategy.
Experimental Protocol: Incorporation of N-Boc-L-phenylglycine into a Peptide Chain
Materials:
-
Pre-loaded resin (e.g., MBHA resin)
-
N-Boc-L-phenylglycine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Coupling reagent (e.g., HBTU/HOBt)
-
The next N-Boc-protected amino acid in the sequence
Procedure:
-
Resin Swelling: Swell the resin in DCM in a reaction vessel.
-
Deprotection: Remove the Boc group from the N-terminal amino acid on the resin by treating it with a solution of 25-50% TFA in DCM for 30 minutes.
-
Washing: Wash the resin thoroughly with DCM followed by DMF.
-
Neutralization: Neutralize the resin with a solution of 5-10% DIEA in DMF.
-
Washing: Wash the resin again with DMF.
-
Coupling: In a separate vessel, pre-activate N-Boc-L-phenylglycine (or the next amino acid in the sequence) with a coupling reagent like HBTU/HOBt in the presence of DIEA in DMF. Add this solution to the resin and allow it to react for 1-2 hours.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.
-
Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).
Racemization of Phenylglycine and Prevention Strategies
A significant challenge in the synthesis of peptides containing phenylglycine is the susceptibility of the α-proton to epimerization (racemization) under basic conditions, which are often employed during the coupling step in SPPS.[5][6] This can lead to the formation of diastereomeric impurities that are difficult to separate from the desired peptide.
The primary mechanism for this racemization is the formation of an oxazolone (B7731731) intermediate, where the α-proton becomes highly acidic and can be abstracted by a base.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN104276964A - Preparation method of Boc-glycine - Google Patents [patents.google.com]
- 4. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. researchgate.net [researchgate.net]
